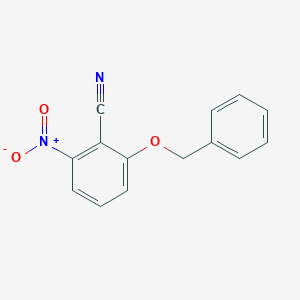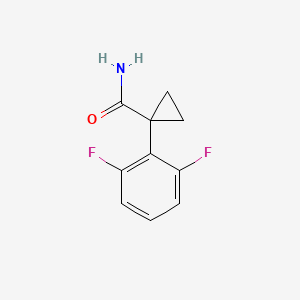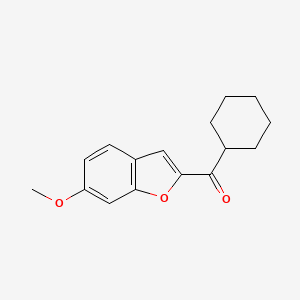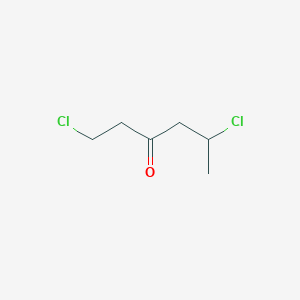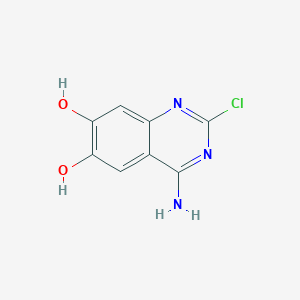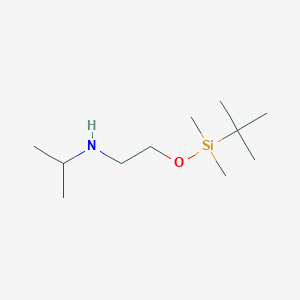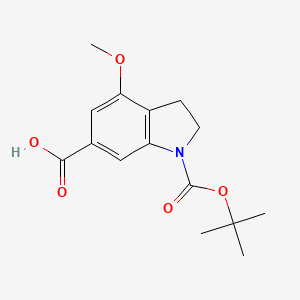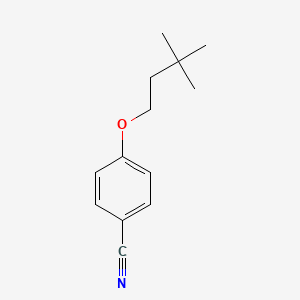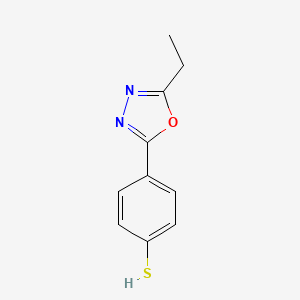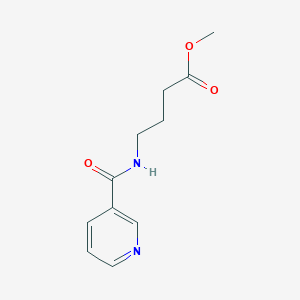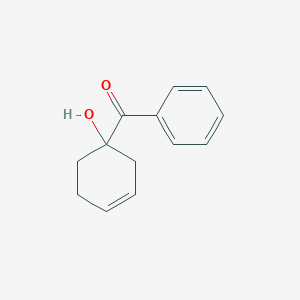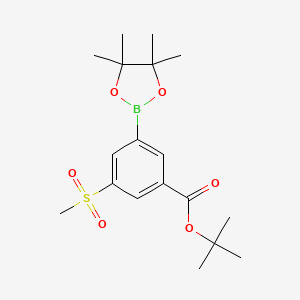
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that features a tert-butyl ester, a methylsulfonyl group, and a boronic ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps. One common approach is to start with a benzoic acid derivative, which undergoes sulfonylation to introduce the methylsulfonyl group. The tert-butyl ester is then formed through esterification reactions, often using tert-butyl alcohol and an acid catalyst. The boronic ester is introduced via a reaction with a boronic acid or boronate ester under conditions that facilitate the formation of the dioxaborolan ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors, for example, have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester and sulfonyl groups can be reduced under appropriate conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce sulfone derivatives.
Applications De Recherche Scientifique
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its reactivity with various molecular targets. In Suzuki-Miyaura coupling, for example, the boronic ester reacts with palladium catalysts to form carbon-carbon bonds. The tert-butyl ester and methylsulfonyl groups can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(methylsulfonyl)benzoate: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
3-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Contains a carboxylic acid group instead of a tert-butyl ester, affecting its reactivity and solubility.
Tert-butyl 3-(methylsulfonyl)-5-bromobenzoate: Contains a bromine atom instead of the boronic ester, which changes its reactivity in substitution reactions.
Uniqueness
The presence of both a boronic ester and a tert-butyl ester in tert-butyl 3-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate makes it uniquely suited for a wide range of chemical reactions, particularly in the synthesis of complex organic molecules through cross-coupling reactions .
Propriétés
Formule moléculaire |
C18H27BO6S |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
tert-butyl 3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C18H27BO6S/c1-16(2,3)23-15(20)12-9-13(11-14(10-12)26(8,21)22)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3 |
Clé InChI |
IGHYBUBLLGJHNC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


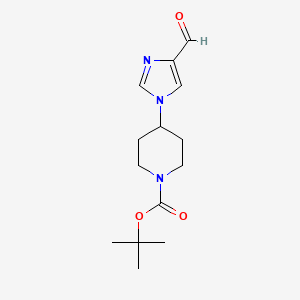
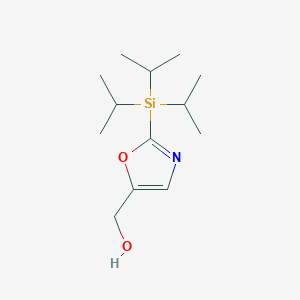
![1,2-Benzenediol,5-imidazo[1,2-a]pyridin-3-yl-3-nitro-](/img/structure/B8518788.png)
